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molecular formula C10H13NO3 B8519151 Methyl 4-(aminomethyl)-3-methoxybenzoate

Methyl 4-(aminomethyl)-3-methoxybenzoate

Cat. No. B8519151
M. Wt: 195.21 g/mol
InChI Key: NNOBUPILNNMONK-UHFFFAOYSA-N
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Patent
US07611692B2

Procedure details

A 1 N solution of NaOH (6.15 mL; 6.14 mmol) was added dropwise to a solution of 4-(aminomethyl)-3-methoxybenzoic acid methyl ester C (1.2 g; 6.14 mmol) in MeOH (25 mL) heated at 40° C. After stirring 8 h at 45° C. the solution was stirred over night at room temperature. A 1 N solution of NaOH (0.6 mL; 0.6 mmol) was added and the mixture heated at 40° C. for 4 h. The solution was concentrated, acidified with 1 N HCl (8 mL; 8 mmol), extracted with EtOAc (2×10 mL) then the aqueous layer was concentrated to 15 mL. This solution (pH 4.5) was cooled at 0° C. and Et3N (936 μL; 6.75 mmol) was added (pH 11). A solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (3.04 g; 9 mmol) in MeCN (30 mL) was added dropwise (final pH 9) and a white solid precipitated. After stirring 1 h at room temperature the solid was filtered, suspended in 1N HCl (15 mL) and the suspension was stirred for 30 min. The solid was filtered to provide 4-[[[9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methoxybenzoic acid E as a white solid (275 mg; 0.7 mmol).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
936 μL
Type
reactant
Reaction Step Four
Quantity
3.04 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:16])[C:6]1[CH:11]=[CH:10][C:9](CN)=[C:8]([O:14][CH3:15])[CH:7]=1.Cl.CCN(CC)CC.C1C2C(COC(ON3C(=O)CCC3=O)=O)C3C(=CC=CC=3)C=2C=CC=1>CO.CC#N>[CH3:15][O:14][C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][CH:9]=1)[C:5]([OH:16])=[O:4] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)CN)OC)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
936 μL
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
3.04 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)ON1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring 8 h at 45° C. the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred over night at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 40° C. for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous layer was concentrated to 15 mL
TEMPERATURE
Type
TEMPERATURE
Details
This solution (pH 4.5) was cooled at 0° C.
CUSTOM
Type
CUSTOM
Details
precipitated
STIRRING
Type
STIRRING
Details
After stirring 1 h at room temperature the solid
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered
STIRRING
Type
STIRRING
Details
the suspension was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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